molecular formula C8H5BrClN B066088 5-bromo-7-chloro-1H-indole CAS No. 180623-89-6

5-bromo-7-chloro-1H-indole

Cat. No. B066088
M. Wt: 230.49 g/mol
InChI Key: NBSOYBSYOOJMPE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives, including 5-bromo-7-chloro-1H-indole, typically involves strategies that allow for the selective introduction of substituents at specific positions on the indole core. A common approach for synthesizing substituted indoles involves palladium-catalyzed reactions, where 2-bromo- or chloroanilines are reacted with internal alkynes to achieve high regioselectivity, presenting a versatile method for the synthesis of 2,3-disubstituted indoles (Shen et al., 2004). Additionally, tandem reactions involving dibromo(chloro)vinyl anilines with diselenides and disulfides have been developed to synthesize 2-bromo(chloro)-3-selenyl(sulfenyl)indoles, showcasing the efficiency and regio-selectivity of these methods under transition-metal-free conditions (Liu et al., 2012).

Molecular Structure Analysis

The molecular structure of 5-bromo-7-chloro-1H-indole derivatives can be analyzed through various spectroscopic techniques, X-ray diffraction, and computational methods. Studies have focused on understanding the intermolecular interactions, Hirshfeld surface analysis, and DFT studies to reveal the atom-to-atom interactions, molecular orbitals, and electrostatic potential maps of indole derivatives. These analyses provide insights into the electronic structure, thermal stability, and molecular geometry of these compounds, as demonstrated in the study of a related 5-bromo-1H-indole derivative (Barakat et al., 2017).

Scientific Research Applications

Indole derivatives are significant in various scientific fields, particularly in medicinal chemistry and pharmacology . They are important types of molecules and natural products and play a main role in cell biology . Here are some general applications of indole derivatives:

  • Cancer Treatment

    • Indole derivatives have been found to be effective in the treatment of various types of cancer . For example, Vinblastine, an indole alkaloid, is used for the treatment of various kinds of cancer, such as Kaposi’s sarcoma, Hodgkin’s disease, non-Hodgkin’s lymphoma, and testicular or breast cancer .
  • Treatment of High Blood Pressure

    • Certain indole alkaloids, such as Reserpine and Ajmalicine, are used in the treatment of high blood pressure .
  • Antiviral Activity

    • Indole derivatives have shown antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
  • Anti-inflammatory Activity

    • Indole derivatives have shown anti-inflammatory activity .
  • Antioxidant Activity

    • Indole derivatives have shown antioxidant activity .
  • Antimicrobial Activity

    • Indole derivatives have shown antimicrobial activity .

Safety And Hazards

5-bromo-7-chloro-1H-indole is intended for R&D use only . It is advised to handle it in accordance with good industrial hygiene and safety practice . More detailed safety data would be available in its Safety Data Sheet .

Future Directions

Indoles, including 5-bromo-7-chloro-1H-indole, are a significant heterocyclic system in natural products and drugs . The investigation of novel methods of synthesis and the exploration of their biological activities have attracted the attention of the chemical community . Therefore, future research directions may include the development of new synthetic methods, the discovery of novel biological activities, and the design of indole-based drugs .

properties

IUPAC Name

5-bromo-7-chloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSOYBSYOOJMPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444060
Record name 5-bromo-7-chloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-7-chloro-1H-indole

CAS RN

180623-89-6
Record name 5-bromo-7-chloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of Example 65B (0.120 g, 0.55 mmol) and salcomine (0.022 g, 0.06 mmol) in methanol (30 mL) was treated with oxygen over 18 hours and concentrated. The concentrate was purified by flash column chromatography on silica gel to provide 0.112 g of the desired product. MS (ESI(+)) m/z 232 (M+2) and 248 (M+NH4)+;
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.022 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Ezquerra, C Pedregal, C Lamas… - The Journal of …, 1996 - ACS Publications
Upon reaction with IPy 2 BF 4 , 4-substituted anilines give regioselectively the corresponding o-iodoanilines in nearly quantitative yield, in a process that can be carried out on a …
Number of citations: 261 pubs.acs.org
D Zaienne, S Willems, S Schierle… - Journal of Medicinal …, 2021 - ACS Publications
The ligand-sensing transcription factor nuclear receptor related 1 (Nurr1) evolves as an appealing target to treat neurodegenerative diseases. Despite its therapeutic potential observed …
Number of citations: 8 pubs.acs.org

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